molecular formula C11H15NO2 B5004178 N-ethyl-2-(4-methylphenoxy)acetamide

N-ethyl-2-(4-methylphenoxy)acetamide

Cat. No.: B5004178
M. Wt: 193.24 g/mol
InChI Key: SNTXQCFFZZSESQ-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a 4-methylphenoxy moiety on the acetyl chain. The compound’s core structure—a phenoxyacetamide backbone—allows for versatile functionalization, influencing its physicochemical and biological properties .

Properties

IUPAC Name

N-ethyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12-11(13)8-14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXQCFFZZSESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Key Features Applications Safety/Toxicity
This compound - N-Ethyl
- 4-Methylphenoxy
Simplest structure in this group; lacks heterocyclic substituents Hypothetical use in flavoring or pharmaceuticals (inferred) No direct data; Cramer class III* (analogous to similar acetamides)
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
(FL-no: 16.133)
- N-(1H-pyrazol-3-yl)
- N-(thiophen-2-ylmethyl)
- 4-Methylphenoxy
Cooling sensation properties; complex heterocyclic substituents Food flavoring agent (approved in EU/China for dairy beverages) GRAS status (FEMA 4809); no genotoxicity concerns; TTC: 90 µg/person/day
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - N-(Methylsulfonyl)
- 4-Chloro-2-nitrophenyl
Sulfur-containing group; nitro and chloro substituents Intermediate for heterocyclic synthesis (e.g., thiadiazoles) Limited toxicity data; structural alerts for reactivity
N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide - 5-Nitro-2-furyl
- Thiazolyl
Nitrofuran moiety linked to thiazole Carcinogenicity studies (high incidence of leukemia in mice) High carcinogenic risk; organ-specific toxicity
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide - Bicycloheptyl group
- Varied phenoxy substituents
Bulky bicyclic substituent; anti-inflammatory properties Anti-inflammatory, analgesic, and antipyretic agents No carcinogenicity reported; activity linked to substituent lipophilicity

*Cramer classification inferred from structurally similar acetamides .

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